
4-(1-naphthyl)-6-oxo-2-(vinylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-naphthyl)-6-oxo-2-(vinylthio)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NVP-BEZ235 and is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.
作用机制
NVP-BEZ235 is a dual inhibitor of PI3K and mTOR pathways. PI3K is a lipid kinase that plays a crucial role in cell growth, survival, and metabolism. mTOR is a protein kinase that regulates various cellular processes, including protein synthesis, cell growth, and autophagy. NVP-BEZ235 inhibits both PI3K and mTOR pathways by binding to their respective catalytic domains, thus preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
NVP-BEZ235 has been shown to have several biochemical and physiological effects. In cancer cells, NVP-BEZ235 inhibits cell growth and induces apoptosis (programmed cell death). It also inhibits angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. In addition, NVP-BEZ235 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It also has neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis.
实验室实验的优点和局限性
One of the advantages of NVP-BEZ235 is its dual inhibition of PI3K and mTOR pathways, which makes it a potent inhibitor of cancer cell growth. Another advantage is its potential applications in other diseases, such as diabetes and neurodegenerative diseases. However, there are also some limitations to using NVP-BEZ235 in lab experiments. One limitation is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal models.
未来方向
There are several future directions for research on NVP-BEZ235. One direction is to study its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to develop more potent and selective inhibitors of PI3K and mTOR pathways. Additionally, more studies are needed to understand the mechanisms of action of NVP-BEZ235 in other diseases, such as diabetes and neurodegenerative diseases. Finally, more research is needed to optimize the dosing and administration of NVP-BEZ235 in animal models and clinical trials.
合成方法
The synthesis of NVP-BEZ235 involves several steps, including the reaction of 2-aminonicotinic acid with acetic anhydride, followed by the reaction of the resulting compound with 1-naphthylisothiocyanate. The final step involves the reaction of the intermediate compound with vinyl magnesium bromide and subsequent cyclization to form the tetrahydro-pyridine ring. The yield of NVP-BEZ235 is around 15% and the final product is obtained after several purification steps.
科学研究应用
NVP-BEZ235 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. NVP-BEZ235 works by inhibiting the PI3K and mTOR pathways, which are known to play a crucial role in cancer cell growth and survival. In addition to cancer treatment, NVP-BEZ235 has also been studied for its potential applications in other diseases, such as diabetes, Alzheimer's disease, and multiple sclerosis.
属性
IUPAC Name |
6-ethenylsulfanyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-22-18-16(11-19)15(10-17(21)20-18)14-9-5-7-12-6-3-4-8-13(12)14/h2-9,15H,1,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETJCTQGNDRPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=C(C(CC(=O)N1)C2=CC=CC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethenylsulfanyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)
![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)
![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)
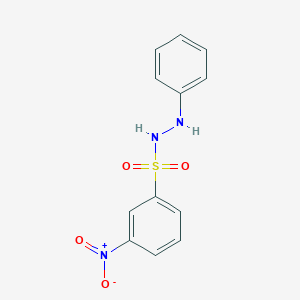
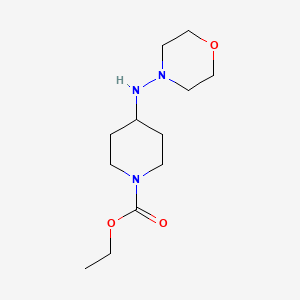
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)
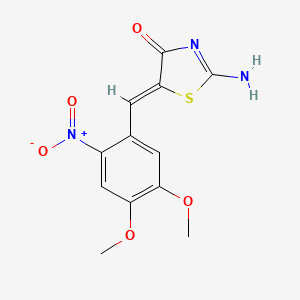
![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)
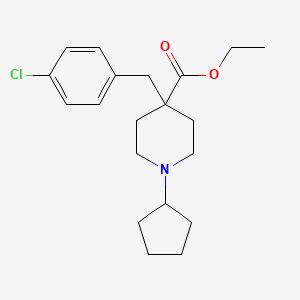

![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
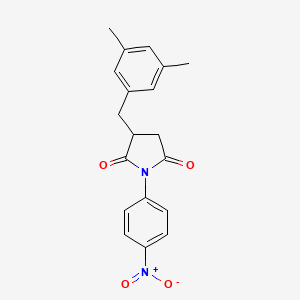
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)